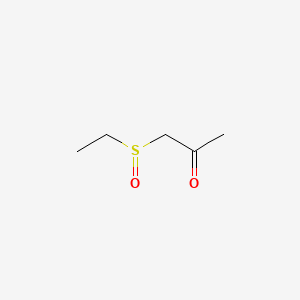
2-Propanone, 1-(ethylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is a chemical compound with the molecular formula C5H10O2S. It is an organic compound that contains both a ketone and a sulfoxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-(ethylthio)-2-propanone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: 2-Propanone,1-(ethylsulfonyl)-.
Reduction: 1-(Ethylsulfinyl)-2-propanol.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) depends on its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or an electrophile, participating in various chemical reactions. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to form different products. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Propanone,1-hydroxy-:
2-Propanone,1-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.
2-Propanone,1-(ethylthio)-: The precursor to 2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci), containing a sulfide group instead of a sulfoxide.
Uniqueness
2-Propanone,1-(ethylsulfinyl)-,(+)-(9ci) is unique due to the presence of both a ketone and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C5H10O2S |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
1-ethylsulfinylpropan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-3-8(7)4-5(2)6/h3-4H2,1-2H3 |
InChI Key |
NOFQBLISXNYWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


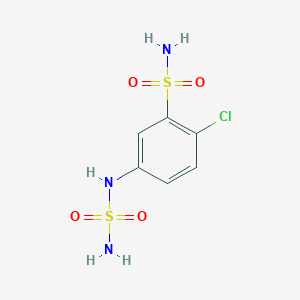
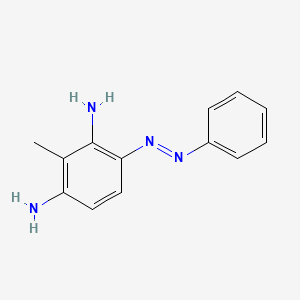
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
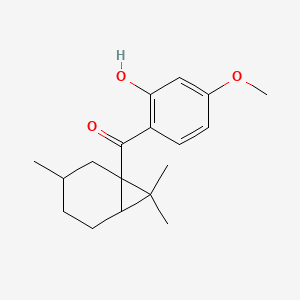
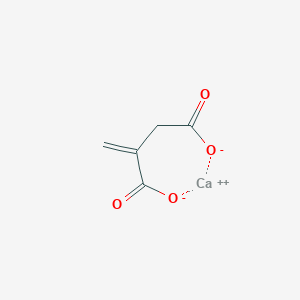

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
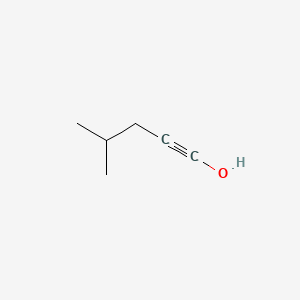
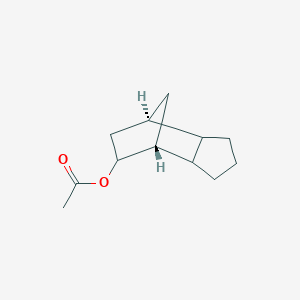
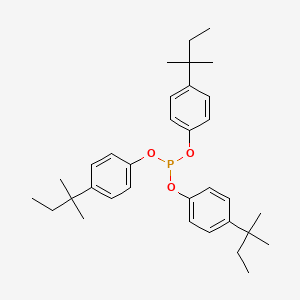

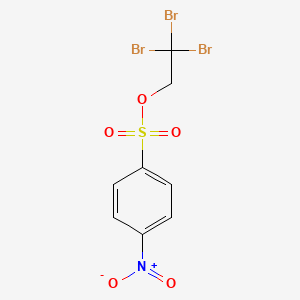
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

